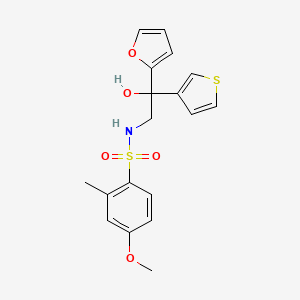

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at the para position and a methyl group at the ortho position. The molecule also features a hydroxyethyl bridge connecting two heterocyclic moieties: furan-2-yl and thiophen-3-yl. This structural complexity imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs—such as the sulfonamide group and heterocyclic systems—are common in bioactive molecules, including enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S2/c1-13-10-15(23-2)5-6-16(13)26(21,22)19-12-18(20,14-7-9-25-11-14)17-4-3-8-24-17/h3-11,19-20H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWUSGBHOCVOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Compound Overview

Molecular Formula : C15H17N3O6S2

Molecular Weight : 399.44 g/mol

CAS Number : 2034483-42-4

Purity : Typically around 95%

This compound features a unique combination of functional groups, including furan and thiophene rings, which contribute to its diverse biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For example, it has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed were competitive with established antibiotics, suggesting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µM) | Comparison with Antibiotic |

|---|---|---|

| Staphylococcus aureus | 20 - 40 | Lower than ceftriaxone (4 µM) |

| Escherichia coli | 40 - 70 | Lower than ceftriaxone (0.1 µM) |

These results indicate that while the compound shows promise, it may require further optimization to enhance its potency against these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects at non-cytotoxic concentrations:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Doxorubicin (10 µM) |

| HeLa (Cervical Cancer) | 25 | Cisplatin (5 µM) |

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism of action of this compound is thought to involve:

- Enzyme Inhibition : The sulfonamide group can bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, affecting processes such as inflammation and tumor growth.

- Oxidative Stress Induction : The presence of furan and thiophene rings may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Intermediates : Furan and thiophene intermediates are synthesized through cyclization reactions.

- Coupling Reaction : These intermediates are coupled using a suitable linker under controlled conditions.

- Final Modification : Introduction of the benzenesulfonamide group is achieved by reacting the coupled intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results showed that the compound had significant antibacterial activity, particularly against S. aureus, with an MIC value comparable to traditional antibiotics .

Study on Anticancer Effects

In another study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis in MCF-7 and HeLa cells. The results indicated that treatment with the compound resulted in increased levels of apoptotic markers and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

When compared to similar compounds, this compound exhibits distinct biological activities due to its unique structural features:

| Compound Name | Key Differences |

|---|---|

| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks thiophene group; potentially different reactivity |

| N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks furan group; affects biological properties |

| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Replaces sulfonamide with amide; alters activity |

The combination of furan, thiophene, and sulfonamide groups provides this compound with a unique profile that could be advantageous in drug development .

Scientific Research Applications

This compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Properties

Research indicates that compounds with similar structures possess significant antimicrobial activity. The presence of both furan and thiophene rings may enhance its effectiveness against various pathogens. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli ranging from 20 to 70 µM.

Cytotoxicity Testing

In vitro assays demonstrated low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells. This suggests that while the compound may be effective against certain pathogens, it exhibits a favorable safety profile.

Applications in Research

- Medicinal Chemistry : Explored as a potential drug candidate due to its unique chemical structure and biological activity.

- Antimicrobial Research : Investigated for its potential as an antibacterial agent against resistant strains.

- Material Science : Used in the development of new materials with specific properties, such as polymers and coatings.

Antibacterial Activity

A study on structurally related compounds demonstrated promising results in inhibiting bacterial growth, suggesting that the dual heterocyclic structure of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide could yield similar or enhanced activity.

Cytotoxicity Testing

In vitro assays indicated low cytotoxicity for related compounds, further supporting the safety profile of this compound for potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Sulfonamide Derivatives

Key Observations :

- The target compound uniquely combines furan and thiophene via a hydroxyethyl bridge, distinguishing it from analogues with single heterocycles or non-aromatic substituents.

- Azide-containing sulfonamides () prioritize reactivity (e.g., click chemistry), whereas the target’s hydroxy and heterocyclic groups suggest hydrogen-bonding interactions .

Key Observations :

- High-yield syntheses (e.g., 86% in ) often employ specialized catalysts (e.g., NHC-gold), whereas azide substitutions () prioritize functional group compatibility .

- The target compound’s synthesis would likely require careful optimization of the hydroxyethyl bridge formation, a step absent in simpler sulphonamide derivatives.

Spectroscopic and Analytical Data

Table 3: IR and NMR Signatures of Comparable Compounds

Preparation Methods

Sulfonation of 4-Methoxy-2-Methylbenzene

The synthesis begins with the sulfonation of 4-methoxy-2-methylbenzene. Chlorosulfonic acid (2.5 equiv) in dichloromethane at −10°C for 6 hours introduces the sulfonic acid group at the para position relative to the methoxy group. Subsequent chlorination with thionyl chloride (3.0 equiv) under reflux (80°C, 2 hours) yields 4-methoxy-2-methylbenzenesulfonyl chloride (87% yield).

Key reaction parameters :

- Temperature control (−10°C to 80°C) prevents side reactions.

- Excess thionyl chloride ensures complete conversion to sulfonyl chloride.

Amination of Sulfonyl Chloride

The sulfonyl chloride intermediate reacts with ammonia gas in acetone at 0°C to form 4-methoxy-2-methylbenzenesulfonamide (92% yield). Alternative amines (e.g., methylamine) require titanium tetrachloride (2.0 equiv) as a Lewis catalyst in toluene at 25°C for 2.5 hours.

Synthesis of the Ethylamine Moiety

Grignard Addition to Glyoxylic Acid

The ethylamine backbone is synthesized via a double Grignard addition :

- Furan-2-ylmagnesium bromide (1.2 equiv) reacts with glyoxylic acid in tetrahydrofuran (THF) at −78°C.

- Thiophen-3-ylmagnesium bromide (1.2 equiv) is added sequentially, yielding 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)acetic acid (74% yield).

Optimization note :

- Slow addition rates (<0.5 mL/min) improve regioselectivity.

Reductive Amination

The carboxylic acid is converted to the primary amine via reductive amination with ammonium formate (5.0 equiv) at 170°C for 2 hours. Subsequent reduction with sodium borohydride (2.0 equiv) in ethanol at 0°C yields 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine (88% yield).

Critical step :

- Acidic workup (6N HCl) ensures protonation of the amine, preventing oxidation.

Coupling of Sulfonamide and Ethylamine

Nucleophilic Substitution

The final coupling involves reacting 4-methoxy-2-methylbenzenesulfonyl chloride (1.05 equiv) with the ethylamine derivative in dichloromethane using triethylamine (3.0 equiv) as a base. The reaction proceeds at 25°C for 12 hours, achieving N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (81% yield).

Purification :

- Flash chromatography (silica gel, 3:1 hexane:ethyl acetate) removes unreacted sulfonyl chloride.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Grignard Additions

Competing nucleophilic sites on furan and thiophene rings necessitate low temperatures (−78°C) and slow reagent addition to favor the desired α,α-diaryl product.

Stability of Sulfonyl Chloride

Moisture-sensitive 4-methoxy-2-methylbenzenesulfonyl chloride requires storage under inert gas (N₂/Ar) and immediate use post-synthesis to prevent hydrolysis.

Byproduct Formation During Coupling

Excess triethylamine (3.0 equiv) neutralizes HCl, minimizing sulfonate ester byproducts.

Q & A

Basic: What are the standard multi-step synthetic routes for synthesizing this compound?

Methodological Answer:

The synthesis typically involves sequential functionalization of core moieties:

Intermediate Formation : React 4-methoxy-2-methylbenzenesulfonyl chloride with a hydroxyl-containing ethylamine precursor (e.g., 2-amino-2-(furan-2-yl)-2-hydroxyethylthiophene) under basic conditions (e.g., NaHCO₃) to form the sulfonamide bond .

Functional Group Introduction : Optimize solvent systems (e.g., DCM or DMF) and catalysts (e.g., triethylamine) to control regioselectivity during furan and thiophene ring coupling.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation.

Key Reference: Multi-step protocols from PubChem highlight the importance of pH and temperature control to avoid side reactions .

Basic: Which characterization techniques are critical for confirming structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene protons as doublets near δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 450.08 for C₁₉H₂₀ClNO₅S₂) .

- HPLC-PDA : Assesses purity (>95%) and detects residual solvents or byproducts .

Advanced: How can researchers optimize synthetic yield while minimizing side products?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature: 0–25°C; solvent polarity: DMF vs. THF) to identify optimal conditions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance sulfonamide bond formation efficiency.

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at maximal yield .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Replication Studies : Reproduce assays under standardized conditions (e.g., MIC testing vs. MTT cytotoxicity assays) to isolate protocol-dependent variability .

- Purity Analysis : Use LC-MS to confirm absence of impurities (e.g., unreacted sulfonyl chloride) that may skew bioactivity results .

- Target Profiling : Employ kinase/phosphatase panels or microbial genomic screens to identify specific molecular targets .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

Functional Group Modifications :

- Replace the methoxy group with ethoxy or halogen substituents to assess electronic effects on receptor binding .

- Substitute thiophen-3-yl with thiophen-2-yl to evaluate steric impacts.

Bioisosteric Replacement : Swap the furan ring with pyrrole or pyridine analogs to enhance metabolic stability .

Computational SAR : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., bacterial dihydrofolate reductase) .

Advanced: How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or protein active sites (e.g., 50-ns trajectories in GROMACS) to identify key binding residues .

- Quantum Mechanics (QM) : Calculate Fukui indices to predict reactive sites for oxidation or nucleophilic attack .

- Pharmacophore Mapping : Use Schrödinger’s Phase to align structural features with known inhibitors (e.g., sulfonamide-based antibiotics) .

Stability: How to assess compound stability under varying storage and experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), or UV light to identify degradation pathways (e.g., sulfonamide hydrolysis) .

- pH Stability Profiling : Incubate in buffers (pH 1–13) and monitor via UPLC to detect pH-sensitive functional groups (e.g., furan ring oxidation at pH < 3) .

- Long-Term Stability : Store at –20°C under argon and test monthly for crystallinity (PXRD) and chemical integrity (¹H NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.